molecular formula C20H22N4O6 B11707695 N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide

Cat. No.: B11707695
M. Wt: 414.4 g/mol
InChI Key: VTFWQVMCGXXZDV-XHQRYOPUSA-N
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Description

N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 2,4-dihydroxyphenyl groups attached to a hexanedihydrazide backbone through methylene linkages. Its molecular formula is C20H24N4O4, and it has a molecular weight of 384.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE typically involves the condensation reaction between hexanedihydrazide and 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base linkages to amine groups.

    Substitution: The hydroxyl groups on the phenyl rings can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that can modulate biological activities. The hydroxyl groups on the phenyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE
  • N’1,N’6-BIS[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HEXANEDIHYDRAZIDE

Uniqueness

N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE is unique due to the presence of two 2,4-dihydroxyphenyl groups, which impart distinct chemical and biological properties. The hydroxyl groups enhance its ability to form hydrogen bonds and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C20H22N4O6/c25-15-7-5-13(17(27)9-15)11-21-23-19(29)3-1-2-4-20(30)24-22-12-14-6-8-16(26)10-18(14)28/h5-12,25-28H,1-4H2,(H,23,29)(H,24,30)/b21-11+,22-12+

InChI Key

VTFWQVMCGXXZDV-XHQRYOPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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